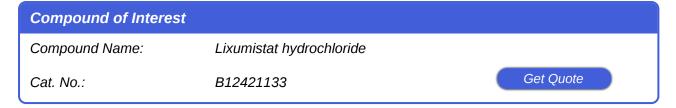




# Application Notes and Protocols for IM156 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

IM156 (also known as Lixumistat or HL156A) is a potent and selective biguanide inhibitor of mitochondrial protein complex I (PC1) of the electron transport chain.[1][2][3] This inhibition of oxidative phosphorylation (OXPHOS) leads to cellular energy stress, activating AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][4][5] Subsequent downstream effects include the inhibition of the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation.[1][6] Preclinical studies have demonstrated the anti-cancer and anti-fibrotic activity of IM156 in a variety of in vitro and in vivo models, including those for pancreatic, glioblastoma, gastric, lymphoma, and lung cancers, as well as pulmonary fibrosis. [1][7][8]

These application notes provide a summary of established concentrations and incubation times for IM156 in various cell lines and detailed protocols for key experimental assays.

### **Data Presentation**

The following tables summarize the effective concentrations and incubation times of IM156 used in different cell culture applications.

Table 1: IM156 Concentration and Incubation Time in Various Cell Lines



Cell Line	Cell Type	Application	Concentrati on	Incubation Time	Outcome
WI-38	Human Pulmonary Fibroblast	Inhibition of TGF- $\beta$ induced Oxygen Consumption Rate (OCR)	15 μM (pre- incubation)	2 hours	Inhibition of TGF- $\beta$ induced increase in OCR
WI-38	Human Pulmonary Fibroblast	Inhibition of TGF- $\beta$ induced Myofibroblast Differentiation	Concentratio n-dependent	24 hours (Collagen Deposition)48 hours (α-SMA Expression)	IC50 of 14.7 μM for OCR inhibition
Еµ-Мус+	Mouse Lymphoma	Cell Viability	EC50: 12 μM	48 hours	50% reduction in cell viability
FaDu	Human Oral Squamous Carcinoma	Cell Growth Inhibition	40 μΜ	24 hours	45% inhibition of cell growth
YD-10B	Human Oral Squamous Carcinoma	Cell Growth Inhibition	10-50 μΜ	24 hours	Concentratio n-dependent inhibition
FaDu, YD- 10B	Human Oral Squamous Carcinoma	Colony Formation Assay	Not specified	14 days	Dose- dependent reduction in colony formation
hTERT- immortalized	Human Renal Cyst Cells	Cell Viability	5 μΜ	24 hours	~25% reduction in cell viability
A549	Human Lung Carcinoma	Cell Viability	Up to 50 μM	Not specified	No effect on cell viability



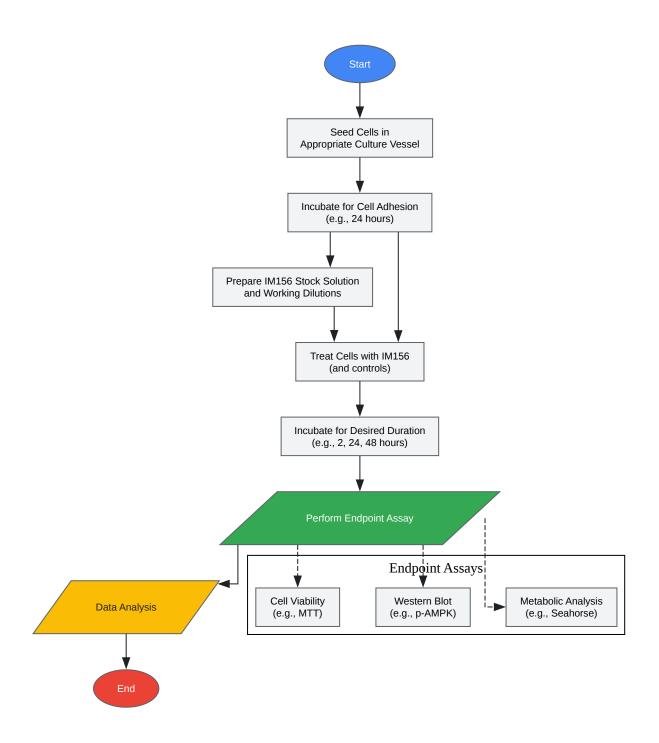
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# **Mandatory Visualizations Signaling Pathway of IM156**

Caption: IM156 inhibits mitochondrial Protein Complex I, leading to AMPK activation and subsequent mTORC1 inhibition.

# **General Experimental Workflow for IM156 Treatment**





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